molecular formula C10H8N2O2 B1589226 4,5-Dimethoxyphthalonitrile CAS No. 88946-67-2

4,5-Dimethoxyphthalonitrile

Cat. No.: B1589226
CAS No.: 88946-67-2
M. Wt: 188.18 g/mol
InChI Key: BDSTWWJVHJRQHV-UHFFFAOYSA-N
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Description

4,5-Dimethoxyphthalonitrile is an organic compound with the molecular formula C10H8N2O2. It is a white crystalline solid with a strong aromatic odor. This compound is known for its stability at room temperature and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxyphthalonitrile can be synthesized through the reaction of phthalonitrile with methanol under appropriate reaction conditions. The general process involves the reaction of phthalonitrile with methanol, followed by crystallization and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often obtained through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxyphthalonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .

Scientific Research Applications

4,5-Dimethoxyphthalonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxyphthalonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of different products that exert their effects through specific molecular interactions. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxybenzene-1,2-dicarbonitrile
  • 1,2-Dicyano-4,5-dimethoxybenzene
  • 4,5-Dimethoxy-1,2-benzenedicarbonitrile

Uniqueness

4,5-Dimethoxyphthalonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

4,5-dimethoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSTWWJVHJRQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446787
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88946-67-2
Record name 1,2-Benzenedicarbonitrile, 4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 106 g (0.36 mols) of 1.2-dibromo-4.5-dimethoxy-benzene, 98 g (1.06 mols) of copper cyanide and 300 ml of dimethylformamide is brought to reflux for five hours, then the mixture is cooled and is poured into 500 ml of 30% ammonia. The residue is again mixed for 10 minutes, then is filtered and washed with water and dried. The product is extracted by ether for 24 hours by using a Soxhlet device and the solvent is evaporated. Thus, 40 g of 1.2-dicyano-4.5 dimethoxybenzene is obtained in the form of white flakes, which corresponds to a yield of 58%.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?

A1: The research by [] highlights two main synthetic routes starting from this compound to achieve diversely substituted phthalonitriles:

  • Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []
  • Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []

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